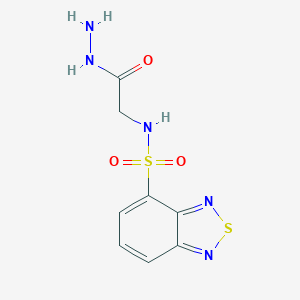

N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamides, including N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide, are a class of compounds that have garnered attention for their varied biological activities and potential applications in medicinal chemistry. These compounds have been studied extensively for their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution. For instance, the synthesis of related sulfonamide derivatives has been described through processes starting from compounds like 4-chlorobenzoic acid and involves steps such as esterification with methanol, hydrazination, and subsequent conversion into sulfonyl chloride followed by nucleophilic attack to yield the desired sulfonamides (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamides and their derivatives can be confirmed through techniques such as elemental analysis, IR, 1H NMR, and mass spectral data. These techniques provide insights into the molecular architecture and the arrangement of atoms within the molecule, confirming the successful synthesis of the target compound (El-Morsy, 2014).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization, leading to the formation of diverse structures such as dithiazines, thiadiazinones, and others. The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities (Sandeep et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide and its derivatives have been explored for their potential in various scientific research areas, primarily focusing on their synthesis and biological activities. These compounds, characterized by their sulfonamide group, have shown a range of biological activities, including antimicrobial, antiviral, and antimalarial properties, as well as their potential in anticancer studies.

Antimicrobial and Antiviral Activities : Research on sulfonamide derivatives, including compounds similar to N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide, has revealed their significant antimicrobial and antiviral activities. These compounds have been synthesized and tested against various microbial strains and viruses, showcasing their potential in combating infectious diseases (El-Morsy, 2014; Chen et al., 2010).

Antimalarial and COVID-19 Research : Investigations into the reactivity of sulfonamide compounds have included their evaluation as antimalarial agents, with some studies also exploring their utility in COVID-19 research. These studies involve computational calculations and molecular docking to understand the compounds' interactions with biological targets, offering insights into their mechanism of action and potential therapeutic applications (Fahim & Ismael, 2021).

Anticancer Potential : The synthesis of sulfonamide derivatives, including those structurally related to N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide, has been directed towards evaluating their antiproliferative effects against various cancer cell lines. These studies contribute to the search for novel anticancer agents, with some compounds showing promising activity in vitro (Al-Soud et al., 2010).

Chemical Analysis and Sensing Applications

Apart from biological activities, derivatives of N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide have been utilized in chemical analysis, particularly in the development of fluorescent labeling reagents for the determination of various compounds in high-performance liquid chromatography (HPLC). These applications underscore the versatility of sulfonamide derivatives in scientific research beyond their biological properties (Iwata et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3S2/c9-11-7(14)4-10-18(15,16)6-3-1-2-5-8(6)13-17-12-5/h1-3,10H,4,9H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLYSGSUPSUOPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381256 |

Source

|

| Record name | N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |

CAS RN |

175203-26-6 |

Source

|

| Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)

![Hepta[5][5]circulene](/img/structure/B71050.png)

![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)